4-(1-{Thieno[3,2-c]pyridin-4-yl}piperidine-3-carbonyl)morpholine
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Overview
Description
4-(1-{Thieno[3,2-c]pyridin-4-yl}piperidine-3-carbonyl)morpholine is a complex organic compound that belongs to the class of heterocyclic compounds. It features a thieno[3,2-c]pyridine ring fused with a piperidine ring, which is further connected to a morpholine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-{Thieno[3,2-c]pyridin-4-yl}piperidine-3-carbonyl)morpholine typically involves multiple steps, including the formation of the thieno[3,2-c]pyridine core, the introduction of the piperidine ring, and the attachment of the morpholine group. One common synthetic route involves the following steps:
Formation of Thieno[3,2-c]pyridine Core: This can be achieved by cyclization of 3-amino-4-cyano-2-thiophenecarboxamides using reagents such as formic acid or triethyl orthoformate.
Introduction of Piperidine Ring: The thieno[3,2-c]pyridine core is then reacted with piperidine derivatives under conditions such as refluxing in ethanol or xylene.
Attachment of Morpholine Group: Finally, the piperidine derivative is reacted with morpholine under nucleophilic substitution conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(1-{Thieno[3,2-c]pyridin-4-yl}piperidine-3-carbonyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with hydrogenated rings.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
4-(1-{Thieno[3,2-c]pyridin-4-yl}piperidine-3-carbonyl)morpholine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular pathways and its potential as an inhibitor of specific enzymes.
Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as a building block in drug discovery.
Mechanism of Action
The mechanism of action of 4-(1-{Thieno[3,2-c]pyridin-4-yl}piperidine-3-carbonyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it can interact with cellular receptors to influence signaling pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine Derivatives: These compounds share a similar thieno[3,2] core but differ in the attached functional groups.
Pyridine Derivatives: Compounds with a pyridine ring fused to other heterocycles, such as pyrazolo[3,4-b]pyridines.
Uniqueness
4-(1-{Thieno[3,2-c]pyridin-4-yl}piperidine-3-carbonyl)morpholine is unique due to its specific combination of the thieno[3,2-c]pyridine core with piperidine and morpholine rings. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound in medicinal chemistry and drug discovery .
Properties
Molecular Formula |
C17H21N3O2S |
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Molecular Weight |
331.4 g/mol |
IUPAC Name |
morpholin-4-yl-(1-thieno[3,2-c]pyridin-4-ylpiperidin-3-yl)methanone |
InChI |
InChI=1S/C17H21N3O2S/c21-17(19-7-9-22-10-8-19)13-2-1-6-20(12-13)16-14-4-11-23-15(14)3-5-18-16/h3-5,11,13H,1-2,6-10,12H2 |
InChI Key |
MJZDZNQGYVQRSW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CC3=C2C=CS3)C(=O)N4CCOCC4 |
Origin of Product |
United States |
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